molecular formula C31H20O B14535108 Indeno[2,1-b]pyran, 9-(1-acenaphthylenyl)-4-methyl-2-phenyl- CAS No. 62225-21-2

Indeno[2,1-b]pyran, 9-(1-acenaphthylenyl)-4-methyl-2-phenyl-

Cat. No.: B14535108
CAS No.: 62225-21-2
M. Wt: 408.5 g/mol
InChI Key: ZNAQAZRGLJSVGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indeno[2,1-b]pyran, 9-(1-acenaphthylenyl)-4-methyl-2-phenyl- is a complex organic compound that belongs to the class of heterocyclic compounds known as indenopyrans. These compounds are characterized by a fused ring system consisting of an indene and a pyran unit.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indeno[2,1-b]pyran, 9-(1-acenaphthylenyl)-4-methyl-2-phenyl- typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of acenaphthylene with 4-methyl-2-phenylindene in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene .

Industrial Production Methods

Industrial production of indeno[2,1-b]pyran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Indeno[2,1-b]pyran, 9-(1-acenaphthylenyl)-4-methyl-2-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions include oxidized derivatives (e.g., ketones, carboxylic acids), reduced derivatives (e.g., alcohols), and substituted derivatives with various functional groups .

Mechanism of Action

The mechanism of action of indeno[2,1-b]pyran, 9-(1-acenaphthylenyl)-4-methyl-2-phenyl- involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The compound’s unique structure allows it to engage in specific interactions with proteins, nucleic acids, or other biomolecules, influencing cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Indeno[2,1-b]pyran, 9-(1-acenaphthylenyl)-4-methyl-2-phenyl- is unique due to its specific substitution pattern and the presence of both acenaphthylene and phenyl groups. This unique structure imparts distinct photophysical and chemical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

62225-21-2

Molecular Formula

C31H20O

Molecular Weight

408.5 g/mol

IUPAC Name

9-acenaphthylen-1-yl-4-methyl-2-phenylindeno[2,1-b]pyran

InChI

InChI=1S/C31H20O/c1-19-17-27(20-9-3-2-4-10-20)32-31-28(19)23-14-5-6-15-24(23)30(31)26-18-22-13-7-11-21-12-8-16-25(26)29(21)22/h2-18H,1H3

InChI Key

ZNAQAZRGLJSVGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=CC=CC=C3C(=C2OC(=C1)C4=CC=CC=C4)C5=CC6=CC=CC7=C6C5=CC=C7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.